molecular formula C8H13Cl2NO3S B14509654 3-(Dichloroacetyl)-2,2,5-trimethyl-1lambda~6~,3-thiazolidine-1,1-dione CAS No. 62915-50-8

3-(Dichloroacetyl)-2,2,5-trimethyl-1lambda~6~,3-thiazolidine-1,1-dione

Cat. No.: B14509654
CAS No.: 62915-50-8
M. Wt: 274.16 g/mol
InChI Key: YFDXNVCEZDBIRO-UHFFFAOYSA-N
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Description

3-(Dichloroacetyl)-2,2,5-trimethyl-1lambda~6~,3-thiazolidine-1,1-dione is a chemical compound known for its unique structure and properties. This compound is often studied for its potential applications in various fields, including agriculture, medicine, and industrial chemistry. Its structure includes a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a dichloroacetyl group, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloroacetyl)-2,2,5-trimethyl-1lambda~6~,3-thiazolidine-1,1-dione typically involves the reaction of dichloroacetyl chloride with a suitable thiazolidine precursor. One common method includes the use of phosphorus pentachloride as a reagent to facilitate the reaction. The reaction is carried out in an oil bath at temperatures between 170-180°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation under reduced pressure to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Dichloroacetyl)-2,2,5-trimethyl-1lambda~6~,3-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dichloroacetyl)-2,2,5-trimethyl-1lambda~6~,3-thiazolidine-1,1-dione is unique due to its combination of a thiazolidine ring and a dichloroacetyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a safener in agriculture and its potential antimicrobial properties make it a valuable compound for further research and application .

Properties

CAS No.

62915-50-8

Molecular Formula

C8H13Cl2NO3S

Molecular Weight

274.16 g/mol

IUPAC Name

2,2-dichloro-1-(2,2,5-trimethyl-1,1-dioxo-1,3-thiazolidin-3-yl)ethanone

InChI

InChI=1S/C8H13Cl2NO3S/c1-5-4-11(7(12)6(9)10)8(2,3)15(5,13)14/h5-6H,4H2,1-3H3

InChI Key

YFDXNVCEZDBIRO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(S1(=O)=O)(C)C)C(=O)C(Cl)Cl

Origin of Product

United States

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